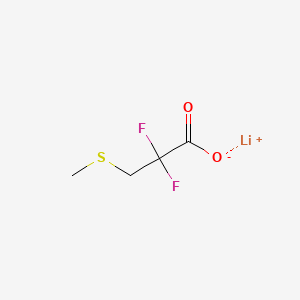
Lithium(1+) 2,2-difluoro-3-(methylsulfanyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium(1+) 2,2-difluoro-3-(methylsulfanyl)propanoate is an organolithium compound that has garnered interest in various fields of scientific research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) 2,2-difluoro-3-(methylsulfanyl)propanoate typically involves the reaction of 2,2-difluoro-3-(methylsulfanyl)propanoic acid with a lithium base. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the lithium salt. The general reaction scheme is as follows:
2,2-difluoro-3-(methylsulfanyl)propanoic acid+LiOH→Lithium(1+) 2,2-difluoro-3-(methylsulfanyl)propanoate+H2O
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium(1+) 2,2-difluoro-3-(methylsulfanyl)propanoate can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the fluorine atoms, resulting in the formation of non-fluorinated derivatives.
Substitution: The fluorine atoms can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Non-fluorinated derivatives.
Substitution: Hydroxylated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
Lithium(1+) 2,2-difluoro-3-(methylsulfanyl)propanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-fluorine bonds.
Biology: Investigated for its potential role in modulating biological pathways involving sulfur and fluorine atoms.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where modulation of sulfur-containing compounds is beneficial.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine and sulfur atoms.
Wirkmechanismus
The mechanism of action of Lithium(1+) 2,2-difluoro-3-(methylsulfanyl)propanoate involves its interaction with molecular targets and pathways that are sensitive to lithium, fluorine, and sulfur atoms. The compound can modulate enzymatic activities and signaling pathways by altering the redox state and chemical environment of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Lithium difluoroacetate
- Lithium methylsulfanylacetate
- Lithium trifluoromethanesulfonate
Uniqueness
Lithium(1+) 2,2-difluoro-3-(methylsulfanyl)propanoate is unique due to the combination of fluorine and sulfur atoms in its structure. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
2913241-77-5 |
|---|---|
Molekularformel |
C4H5F2LiO2S |
Molekulargewicht |
162.1 g/mol |
IUPAC-Name |
lithium;2,2-difluoro-3-methylsulfanylpropanoate |
InChI |
InChI=1S/C4H6F2O2S.Li/c1-9-2-4(5,6)3(7)8;/h2H2,1H3,(H,7,8);/q;+1/p-1 |
InChI-Schlüssel |
JXLYRCUFBOILTI-UHFFFAOYSA-M |
Kanonische SMILES |
[Li+].CSCC(C(=O)[O-])(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Benzoyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane](/img/structure/B13453373.png)
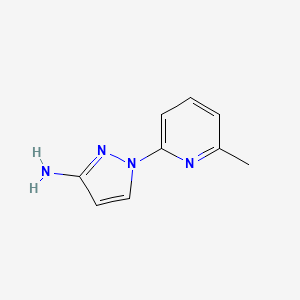


![{1-Aminospiro[3.3]heptan-1-yl}methanol hydrochloride](/img/structure/B13453398.png)
![1-(Azidomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B13453401.png)
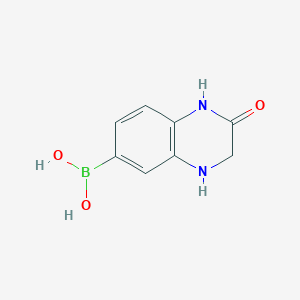

![2-[(Tert-butoxy)carbonyl]-1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B13453434.png)
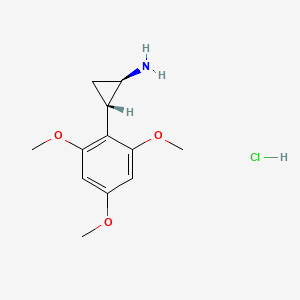
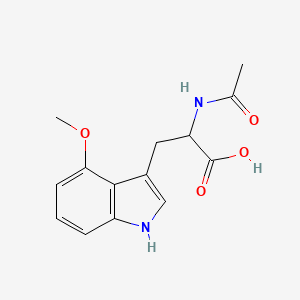
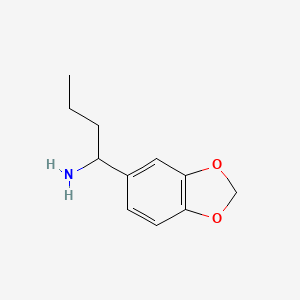
![tert-butyl N-{9-oxa-1-thiaspiro[5.5]undecan-4-yl}carbamate](/img/structure/B13453451.png)

